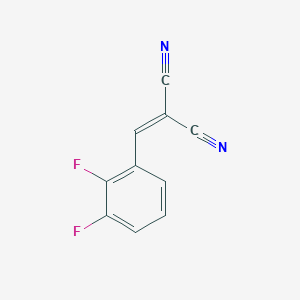

2-(2,3-Difluorobenzylidene)malononitrile

Description

2-(2,3-Difluorobenzylidene)malononitrile is a benzylidenemalononitrile derivative characterized by two fluorine atoms at the 2- and 3-positions of the aromatic ring. This compound belongs to a class of organic molecules widely studied for their electron-deficient π-conjugated systems, which are critical in materials science, particularly in organic electronics and catalysis . The fluorine substituents enhance electron-withdrawing effects, influencing reactivity, molecular packing, and optoelectronic properties.

Properties

Molecular Formula |

C10H4F2N2 |

|---|---|

Molecular Weight |

190.15g/mol |

IUPAC Name |

2-[(2,3-difluorophenyl)methylidene]propanedinitrile |

InChI |

InChI=1S/C10H4F2N2/c11-9-3-1-2-8(10(9)12)4-7(5-13)6-14/h1-4H |

InChI Key |

JINCVDANGHFJGO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)F)C=C(C#N)C#N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=C(C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- Electron-withdrawing groups (EWGs: -NO₂, -CF₃, halogens) accelerate reactions by stabilizing the intermediate enolate .

- The 2,3-difluoro derivative likely exhibits enhanced reactivity compared to mono-fluorinated analogs due to additive electron withdrawal, though steric hindrance from adjacent substituents may slightly offset this effect.

Structural and Crystallographic Comparisons

Crystal packing and intermolecular interactions are influenced by substituent positions:

- 2-(4-Fluorobenzylidene)malononitrile: Forms planar structures with weak C–H···N hydrogen bonds, favoring dense packing .

- 2-(4-Chlorobenzylidene)malononitrile: Exhibits similar packing but with larger van der Waals radii of Cl, leading to slightly expanded lattices .

- 2-(3-Cyano-4-methyl-5,5-diphenylfuran-2-ylidene)malononitrile: Non-planar structure with C–H···π interactions; bulky substituents disrupt π-stacking .

- 2-(2,3-Dichlorobenzylidene)malononitrile: Structural analog with Cl substituents; likely exhibits stronger halogen bonding than fluorine analogs .

Prediction for 2,3-Difluoro Derivative :

- Adjacent fluorine atoms may induce torsional strain in the benzylidene ring, reducing planarity. However, strong C–F dipole interactions could enhance crystalline order, beneficial for charge transport in electronic devices.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.